2-(2-Chloroethyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

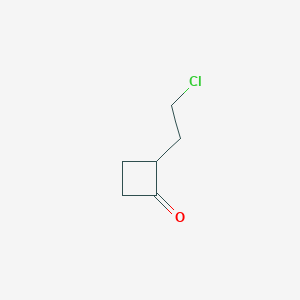

2-(2-Chloroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9ClO . It has a molecular weight of 132.59 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 . This indicates that the molecule consists of a cyclobutanone ring with a 2-chloroethyl group attached . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclobutanones are known to undergo various reactions. For instance, they can participate in Diels-Alder cycloadditions , and can be converted into cyclopropyl derivatives .Wirkmechanismus

2-(2-Chloroethyl)cyclobutan-1-one

is a cyclobutane derivative . Cyclobutanes are found in a variety of natural products and pharmaceuticals, and they often exhibit diverse biological activities . The [2 + 2] cycloaddition is a common method for synthesizing cyclobutanes .

The compound contains a chloroethyl group, which could potentially undergo nucleophilic substitution reactions. It also contains a cyclobutanone group, which is a type of cyclic ketone. Ketones are often involved in various biochemical reactions, including redox reactions and reactions with nucleophiles.

The pharmacokinetics of a compound depend on its physical and chemical properties, such as its solubility, stability, and reactivity. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME). For example, the compound’s solubility can affect its absorption and distribution, while its reactivity can influence its metabolism and excretion .

The molecular and cellular effects of a compound depend on its interactions with biological targets. These could include proteins, nucleic acids, or other biomolecules. The compound’s effects could also depend on its concentration, the cell type, and the presence of other molecules .

Environmental factors

, such as temperature, pH, and the presence of other chemicals, can influence a compound’s action, efficacy, and stability. For example, high temperatures or extreme pH values could cause the compound to degrade, reducing its efficacy .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-Chloroethyl)cyclobutan-1-one in lab experiments is its high reactivity, which allows it to modify specific targets with high selectivity. However, its reactivity can also lead to non-specific crosslinking and toxicity at high concentrations, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research involving 2-(2-Chloroethyl)cyclobutan-1-one. One area of interest is the development of novel drugs and therapeutic agents based on its chemical structure and reactivity. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in various biological systems. Finally, the development of new synthesis methods and modifications of its chemical structure may lead to improved properties and applications.

Synthesemethoden

The synthesis of 2-(2-Chloroethyl)cyclobutan-1-one can be achieved through several methods, including the reaction of cyclobutanone with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclobutanone with chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloroethyl)cyclobutan-1-one has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a crosslinking agent for proteins and nucleic acids, as well as a reagent for modifying peptides and small molecules. Additionally, it has been used in the development of novel drugs and therapeutic agents.

Biochemische Analyse

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its structure

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNAGPRPSGQQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)

![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)

![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2950483.png)

![ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2950484.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2950488.png)